N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(dimethylamino)benzamide

Description

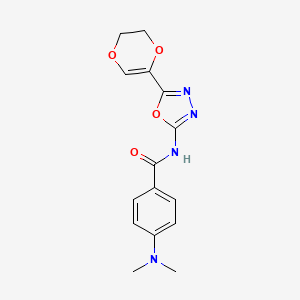

This compound features a 1,3,4-oxadiazole core linked to a 5,6-dihydro-1,4-dioxin moiety at position 5 and a 4-(dimethylamino)benzamide group at position 2. The 1,3,4-oxadiazole scaffold is widely explored in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity, while the dihydrodioxin ring introduces unique electronic and steric properties. The para-dimethylamino group on the benzamide enhances solubility and may influence bioactivity through electron donation .

Properties

IUPAC Name |

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4/c1-19(2)11-5-3-10(4-6-11)13(20)16-15-18-17-14(23-15)12-9-21-7-8-22-12/h3-6,9H,7-8H2,1-2H3,(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFJEQMHGFHMDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=COCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(dimethylamino)benzamide typically involves multiple steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Introduction of the dihydro-1,4-dioxin moiety: This step involves the reaction of a suitable precursor with a dihydroxy compound under acidic or basic conditions to form the dioxin ring.

Attachment of the dimethylamino benzamide group: This final step can be accomplished through an amide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(dimethylamino)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the dihydro-1,4-dioxin moiety to form the corresponding dioxin.

Reduction: Reduction reactions can target the oxadiazole ring or the benzamide group, potentially leading to ring opening or amine formation.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a dioxin derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

Chemical Biology: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or photonic characteristics.

Industrial Applications: It could be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(dimethylamino)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Core Modifications

- Dihydrodioxin vs. Tetrahydronaphthalene/Benzodioxin: The target compound’s 5,6-dihydro-1,4-dioxin substituent is distinct from analogs like N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (Compound 6) () and N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(methoxy)benzamide (Compound 22) ().

Substituent Variations on Benzamide

- Electron-Donating vs. Electron-Withdrawing Groups: The target’s para-dimethylamino group contrasts with electron-withdrawing substituents like trifluoromethyl (Compound 6, 19), bromo (Compound 7, 21), or isopropoxy (Compound 8) in analogs.

- Polarity and Bioactivity : Substituents like thiomethoxy (Compound 18, ) or sulfonamido (LMM5, ) introduce polar functionalities absent in the target compound, suggesting divergent biological targets or mechanisms .

Biological Activity

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(dimethylamino)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features:

- 1,3,4-Oxadiazole ring : Known for its bioactive properties.

- 1,4-Dioxin moiety : Contributes to its chemical reactivity and potential biological effects.

- Dimethylamino group : Enhances solubility and may influence biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, potentially modulating metabolic pathways.

- Receptor Interaction : It can bind to specific receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

- In vitro studies demonstrated that derivatives of oxadiazole compounds possess antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes involved in metabolism .

Anticancer Potential

Several studies have suggested that compounds containing oxadiazole rings can induce apoptosis in cancer cells:

- Cell Proliferation Inhibition : The compound may inhibit cell proliferation by interfering with cell cycle regulation pathways.

- Induction of Apoptosis : It could activate apoptotic pathways through caspase activation or mitochondrial dysfunction .

1. Antibacterial Activity Study

A study assessed the antibacterial efficacy of various oxadiazole derivatives against resistant strains of bacteria. The results showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus .

2. Anticancer Efficacy

In a study focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Oxadiazole | Antibacterial | 8 |

| Compound B | Thiadiazole | Anticancer | 12 |

| This compound | Oxadiazole-Dioxin Hybrid | Antibacterial & Anticancer | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.